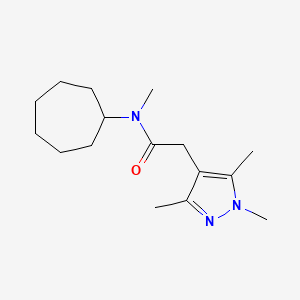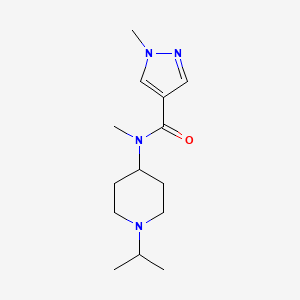
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes. The drug works by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down incretin hormones. By inhibiting DPP-4, DPP-4 inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion, reduce glucagon secretion, and lower blood glucose levels.
Mecanismo De Acción
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors work by inhibiting the activity of N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide, an enzyme that breaks down incretin hormones. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), stimulate insulin secretion, reduce glucagon secretion, and lower blood glucose levels. By inhibiting N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide, N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors increase the levels of incretin hormones, which in turn stimulate insulin secretion and lower blood glucose levels.
Biochemical and Physiological Effects
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors have a number of biochemical and physiological effects. In addition to increasing insulin secretion and lowering blood glucose levels, N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors have been shown to improve beta-cell function, reduce inflammation, and improve endothelial function. N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors may also have cardioprotective effects, as they have been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors have a number of advantages and limitations for lab experiments. One advantage is that they are relatively easy to administer and have a low risk of side effects. However, N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors may have variable effects depending on the experimental conditions, and their effects may be confounded by other factors such as diet and exercise.
Direcciones Futuras
There are a number of future directions for research on N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors. One area of research is the development of more potent and selective N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors. Another area of research is the investigation of the long-term effects of N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors on beta-cell function and cardiovascular outcomes. Additionally, there is a need for more research on the optimal use of N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors in combination with other antidiabetic agents.
Métodos De Síntesis
The synthesis of N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors involves the reaction of a pyrazole-4-carboxamide with a piperidine derivative. For example, N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide can be synthesized by reacting N,N-dimethylpyrazole-4-carboxamide with 1-benzyl-4-(2,2,2-trifluoroethoxy)piperidine.
Aplicaciones Científicas De Investigación
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. Clinical trials have shown that N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors are effective in improving glycemic control, reducing HbA1c levels, and lowering fasting and postprandial glucose levels. N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide inhibitors have also been shown to have a favorable safety profile, with a low risk of hypoglycemia and weight gain.
Propiedades
IUPAC Name |
N,1-dimethyl-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-11(2)18-7-5-13(6-8-18)17(4)14(19)12-9-15-16(3)10-12/h9-11,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXOHNGAWBOBOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N(C)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

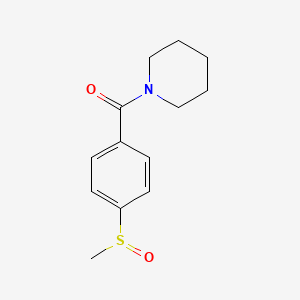
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)
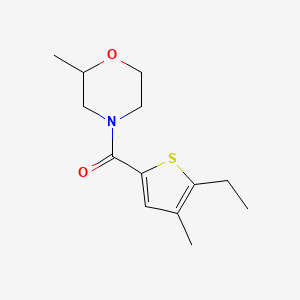
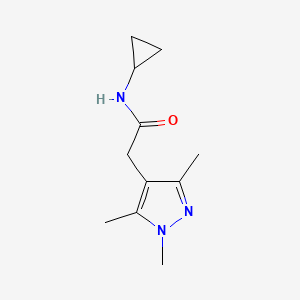
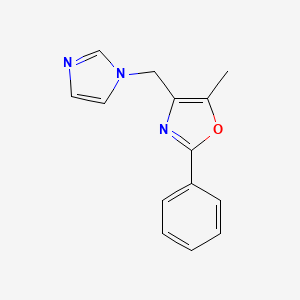
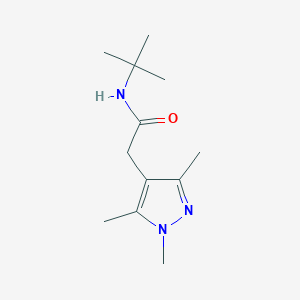
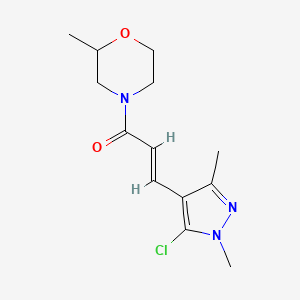
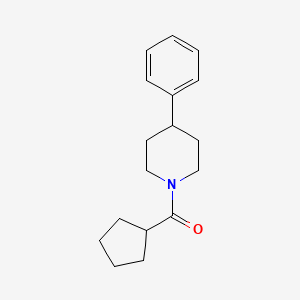
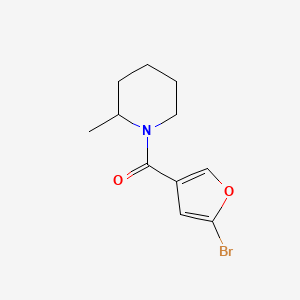
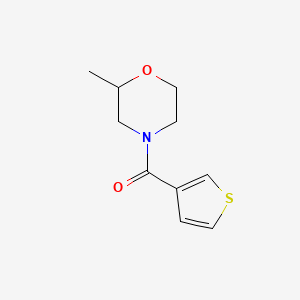
![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)
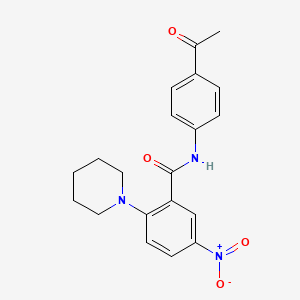
![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)
